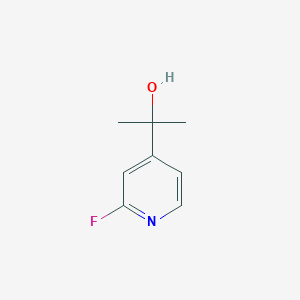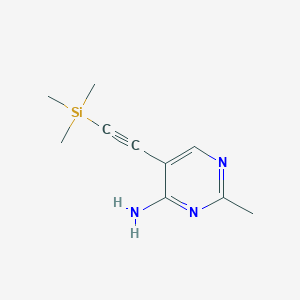
5-(1H-Indol-5-yl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1H-Indol-5-yl)pyrrolidin-2-one is a compound that features an indole ring fused to a pyrrolidinone structure Indole derivatives are significant in natural products and pharmaceuticals due to their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Indol-5-yl)pyrrolidin-2-one typically involves the reaction of indole derivatives with pyrrolidinone precursors. One common method includes the reaction of N-methylindole with 1-benzyl-5-hydroxypyrrolidin-2-one, resulting in the formation of 1-benzyl-5-(1-methylindol-3-yl)pyrrolidin-2-one . Another approach involves the Mitsunobu reaction between pyrrolidines and 2-bromo-3-nitrophenol, followed by further steps to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-(1H-Indol-5-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction of the compound can lead to the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-diones, while reduction can produce indoline derivatives.
科学的研究の応用
5-(1H-Indol-5-yl)pyrrolidin-2-one has various scientific research applications:
作用機序
The mechanism of action of 5-(1H-Indol-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, influencing biological processes. For example, indole derivatives have been shown to inhibit certain enzymes and modulate receptor activity, leading to their diverse biological effects .
類似化合物との比較
Similar Compounds
- 1-alkyl-5-(1H-indol-2-yl)pyrrolidin-2-ones
- 1-alkyl-5-(1H-indol-3-yl)pyrrolidin-2-ones
Uniqueness
5-(1H-Indol-5-yl)pyrrolidin-2-one is unique due to its specific substitution pattern on the indole ring and the presence of the pyrrolidinone moiety. This structural combination imparts distinct chemical and biological properties compared to other indole derivatives .
特性
分子式 |
C12H12N2O |
|---|---|
分子量 |
200.24 g/mol |
IUPAC名 |
5-(1H-indol-5-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H12N2O/c15-12-4-3-11(14-12)8-1-2-10-9(7-8)5-6-13-10/h1-2,5-7,11,13H,3-4H2,(H,14,15) |
InChIキー |
RGMKPKADQSGPML-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC1C2=CC3=C(C=C2)NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















